molecular formula C3H8FN B2428609 (2-Fluoro-ethyl)-methyl-amine CAS No. 229029-47-4

(2-Fluoro-ethyl)-methyl-amine

Cat. No.: B2428609
CAS No.: 229029-47-4
M. Wt: 77.102
InChI Key: PDSWHCYJSJFEKD-UHFFFAOYSA-N
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Description

“(2-Fluoro-ethyl)-methyl-amine” is a compound that is used in various fields. It is an important fluorine-containing compound with wide application and development prospects in the industrial fields of drug intermediates, catalysts for cyclization, oxidation and halogenation reactions .


Synthesis Analysis

The synthesis of “this compound” involves taking 2-chloroacetoacetic acid ethyl ester and excessive mixed gas containing fluorine gas as raw materials, using hydrofluoric acid as a solvent and a catalyst, adding a fluorine surfactant, and reacting at a low temperature . Another method involves adding “(2-Fluoro)ethyl amine” to a solution of 3-(trifluoromethyl) phenyl-isocyanate in dichloromethane, and stirring for 3 hours at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It is related to other compounds such as N-(2-fluoro-ethyl)-eicosanoyl amine and 6-fluoro-1-(2-fluoro-ethyl)-7-(2-methylamino-ethylamino)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid .


Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For example, it can be involved in the preparation of bis(2-fluoro-2,2-dinitroethyl) formal . It can also interact with the donor and the acceptor in a molecule, mediated by the π-system, as exemplified for 2-(1-(6-((2-(fluoro)ethyl)(methyl)amino)naphthalen-2-yl)-ethylidene)malononitrile .

Scientific Research Applications

Organic Fluorine Chemistry

In organic fluorine chemistry, (2-Fluoro-ethyl)-methyl-amine has been used to produce useful derivatives. For instance, it was involved in the production of β-fluoropyrrole derivatives through a reaction with primary amines in a one-pot scheme. This reaction demonstrated a preference for less bulky primary amines, resulting in higher yields (Kim et al., 2007).

Chiral Resolution Reagent

This compound has been employed as a chiral resolution reagent. It has been used to determine the ee (enantiomeric excess) of α-chiral amines, showcasing its versatility in analyzing scalemic mixtures of amines through regioselective ring-opening reactions (Rodríguez-Escrich et al., 2005).

Synthesis of Fluorescent Probes

The compound has also found applications in the synthesis of fluorescent probes. For example, it was used in the development of a novel two-photon fluorescence probe for Pb(2+) detection in live cells and living tissues. The probe, which utilized this compound as a component, showed high selectivity and sensitivity, along with a large Stokes shift and excellent photostability (Huang & Ding, 2011).

PET Radiopharmaceuticals

In the field of Positron Emission Tomography (PET) radiopharmaceuticals, this compound has been used as a building block. It was prepared from cyclic sulfamidates and demonstrated efficiency in reacting with acyl chlorides and carboxylic acids, forming amides useful in PET imaging applications (Hoareau et al., 2014).

Safety and Hazards

“(2-Fluoro-ethyl)-methyl-amine” may pose certain safety and health hazards. For example, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of “(2-Fluoro-ethyl)-methyl-amine” research could involve the development of new FDDNP analogs, which would inherit optical and binding properties but hopefully show better specificity for tau protein aggregates . Another potential direction could be the development of novel energetic plasticizers for energy-based applications .

Properties

IUPAC Name

2-fluoro-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8FN/c1-5-3-2-4/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSWHCYJSJFEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

77.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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